(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate (Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 865199-85-5
VCID: VC5955612
InChI: InChI=1S/C16H13ClN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3
SMILES: COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC
Molecular Formula: C16H13ClN2O4S2
Molecular Weight: 396.86

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

CAS No.: 865199-85-5

Cat. No.: VC5955612

Molecular Formula: C16H13ClN2O4S2

Molecular Weight: 396.86

* For research use only. Not for human or veterinary use.

(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate - 865199-85-5

Specification

CAS No. 865199-85-5
Molecular Formula C16H13ClN2O4S2
Molecular Weight 396.86
IUPAC Name methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Standard InChI InChI=1S/C16H13ClN2O4S2/c1-22-9-3-4-10-12(7-9)25-16(19(10)8-14(20)23-2)18-15(21)11-5-6-13(17)24-11/h3-7H,8H2,1-2H3
Standard InChI Key RHTNYIUWSCOYFQ-VLGSPTGOSA-N
SMILES COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure comprises a benzo[d]thiazole core substituted with a methoxy group at position 6, a 5-chlorothiophene-2-carbonyl imino group at position 2, and a methyl acetate moiety at position 3. Key features include:

  • Benzo[d]thiazole Ring: A heterocyclic scaffold known for its electron-rich nature, facilitating π-π stacking and hydrogen bonding with biological targets.

  • 5-Chlorothiophene Carbonyl Group: Enhances electrophilicity and binding affinity through halogen interactions.

  • Methoxy Group: Improves solubility and pharmacokinetic properties.

  • Methyl Acetate Ester: Serves as a prodrug moiety, enabling hydrolytic activation in vivo.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC16H13ClN2O4S2\text{C}_{16}\text{H}_{13}\text{ClN}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight396.86 g/mol
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

The compound’s stereochemistry (Z-configuration) is critical for its bioactivity, as the spatial arrangement of the imino group influences target binding.

Synthesis and Structural Optimization

Synthesis typically involves a multi-step protocol:

  • Formation of the Benzo[d]thiazole Core: Condensation of 6-methoxy-2-aminobenzenethiol with chloroacetyl chloride.

  • Imination: Reaction with 5-chlorothiophene-2-carbonyl chloride to introduce the imino group.

  • Esterification: Attachment of the methyl acetate moiety via nucleophilic substitution.

Key Reaction

C7H7NO2S+C4H2Cl2OSC16H13ClN2O4S2+HCl\text{C}_7\text{H}_7\text{NO}_2\text{S} + \text{C}_4\text{H}_2\text{Cl}_2\text{OS} \rightarrow \text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_4\text{S}_2 + \text{HCl}

Modifications to the thiophene or benzothiazole rings have been explored to enhance potency. For example, replacing chlorine with fluorine reduces metabolic degradation but may alter target selectivity.

Pharmacological Activities

Anticancer Activity

Benzothiazole derivatives exhibit pronounced cytotoxicity against cancer cells. Mechanistic studies suggest:

  • Topoisomerase Inhibition: Disruption of DNA replication and repair.

  • Apoptosis Induction: Activation of caspase-3/7 pathways.

  • Cell Cycle Arrest: G2/M phase blockade via cyclin-dependent kinase modulation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
A431 (Epidermoid carcinoma)1.5
A549 (Lung adenocarcinoma)1.8
MCF-7 (Breast cancer)2.4

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, with mechanisms involving:

  • Cell Wall Synthesis Inhibition: Binding to penicillin-binding proteins.

  • Nucleic Acid Intercalation: Disruption of DNA/RNA synthesis.

Table 3: Minimum Inhibitory Concentrations (MIC)

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli150
Pseudomonas aeruginosa200

Mechanisms of Action

Enzyme Inhibition

The compound competitively inhibits tyrosine kinase and DNA gyrase, critical for cell proliferation and bacterial replication. Kinetic studies reveal a KiK_i of 0.8 µM for tyrosine kinase, indicating high affinity.

Receptor Modulation

Interaction with G-protein-coupled receptors (GPCRs) triggers intracellular signaling cascades, altering gene expression and cytokine production.

Applications in Drug Development

Oncology

Preclinical studies highlight its potential as a lead compound for:

  • Combination Therapy: Synergy with cisplatin reduces chemotherapy resistance.

  • Targeted Delivery: Nanoparticle encapsulation improves tumor-specific accumulation.

Infectious Diseases

Derivatives with enhanced bioavailability are being evaluated for multidrug-resistant infections.

Future Perspectives

Ongoing research focuses on:

  • Structure-Activity Relationship (SAR) Optimization: Enhancing selectivity for cancer over healthy cells.

  • Clinical Trials: Phase I trials for solid tumors are anticipated by 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator